molecular formula C20H24ClN3O3S B11204520 trans-4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

trans-4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

Cat. No.: B11204520
M. Wt: 421.9 g/mol
InChI Key: HJSYCUQMVWOOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring substituted with a carboxamide group, a chlorobenzenesulfonamido group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:

    Formation of the Chlorobenzenesulfonamido Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamido intermediate.

    Cyclohexane Carboxamide Formation: The cyclohexane ring is functionalized with a carboxamide group through a reaction with an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the chlorobenzenesulfonamido intermediate with the cyclohexane carboxamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the pyridinylmethyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylbenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide
  • 4-[(4-Fluorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide

Uniqueness

4-[(4-Chlorobenzenesulfonamido)methyl]-N-[(pyridin-2-yl)methyl]cyclohexane-1-carboxamide is unique due to the presence of the chlorine atom in the benzenesulfonamido group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying molecular interactions.

Properties

Molecular Formula

C20H24ClN3O3S

Molecular Weight

421.9 g/mol

IUPAC Name

4-[[(4-chlorophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H24ClN3O3S/c21-17-8-10-19(11-9-17)28(26,27)24-13-15-4-6-16(7-5-15)20(25)23-14-18-3-1-2-12-22-18/h1-3,8-12,15-16,24H,4-7,13-14H2,(H,23,25)

InChI Key

HJSYCUQMVWOOKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.